Product packaging for Chlorosulfanic acid(Cat. No.:CAS No. 25404-06-2)

Chlorosulfanic acid

Cat. No.: B8619754
CAS No.: 25404-06-2
M. Wt: 100.53 g/mol
InChI Key: WCTKUENARPWTAY-UHFFFAOYSA-N
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Description

Historical Context of Chlorosulfonic Acid Discovery and Early Research

Chlorosulfonic acid was discovered in 1854 and quickly gained widespread recognition as a valuable reagent in chemical synthesis. thieme-connect.compageplace.deamazon.com.aubioorganica.org.ua Early research established its utility, particularly in direct chlorosulfonation reactions of a broad spectrum of organic compounds. pageplace.de The resulting sulfonyl chlorides are crucial synthetic intermediates, finding application in the production of various commercially significant sulfonyl derivatives, including sulfonamides and sulfonates. pageplace.de

Historically, chlorosulfonic acid has been instrumental in the manufacture of diverse industrial chemicals such as detergents, pharmaceuticals (e.g., sulfa drugs, saccharin), dyes, ion-exchange resins, plastics, and artificial sweeteners. thieme-connect.compageplace.deveolianorthamerica.comnih.gov Beyond its role as a sulfonating agent, early investigations also highlighted its efficacy as a strong acid catalyst and dehydrating agent, promoting a variety of reactions including alkylation, halogenation, rearrangement, cyclization, and polymerization. thieme-connect.compageplace.de

Methods for its preparation have been documented since its early days, including the direct combination of sulfur trioxide and hydrogen chloride, or by distilling a mixture of concentrated sulfuric acid with phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). nih.govtandfonline.com Another historical method involved saturating fuming sulfuric acid with anhydrous hydrogen chloride gas. tandfonline.com Its historical applications also extend to military uses, such as its role as a component in smoke screens, notably employed by the German battleship Tirpitz during World War II. nih.govntnu.edu

Nomenclature and Terminological Precision in Academic Literature

The compound is most commonly referred to as chlorosulfonic acid or chlorosulfuric acid . wikipedia.orglsu.eduveolianorthamerica.comchemchart.comchemicalbook.com Its IUPAC name is sulfurochloridic acid . wikipedia.orgchemchart.com The chemical formula is often represented as HSO₃Cl or ClSO₂OH, both accurately depicting its molecular structure. wikipedia.orglsu.eduveolianorthamerica.comchemchart.comchemicalbook.com

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 7790-94-5. wikipedia.orglsu.eduveolianorthamerica.comchemchart.comchemicalbook.comuga.edu Other synonyms encountered in academic and industrial contexts include sulfuric chlorohydrin, chlorosulphonic acid, monochlorosulfuric acid, and chloridosulfuric acid. wikipedia.orgnih.govchemicalbook.com For many decades, the precise structure of chlorosulfonic acid was debated, until Shrinivasa Dharmatti provided evidence in 1941 confirming that the chlorine atom is directly bonded to the sulfur atom. wikipedia.org

The physical and chemical properties of chlorosulfonic acid are summarized in the table below:

Table 1: Key Physical and Chemical Properties of Chlorosulfonic Acid

PropertyValueSource
Molecular FormulaHSO₃Cl or ClSO₂OH wikipedia.orglsu.eduveolianorthamerica.comchemchart.comchemicalbook.com
Molecular Weight116.52 g/mol wikipedia.orglsu.eduveolianorthamerica.comchemicalbook.com
AppearanceColorless to straw-colored liquid, pungent odor wikipedia.orglsu.eduveolianorthamerica.comchemicalbook.com
Melting Point-80 °C wikipedia.orgchemicalbook.com
Boiling Point151-152 °C (at 755 mmHg) wikipedia.orgchemicalbook.comuga.edu
Density1.753 g/mL at 25 °C wikipedia.orgchemicalbook.com
Refractive Index (nD)1.433 wikipedia.orgchemicalbook.com
SolubilitySoluble in liquid SO₂, nitrobenzene, halogenated organic solvents containing H; slightly soluble in carbon disulfide and halogenated organics without H. Reacts violently with water. wikipedia.orglsu.educhemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClHO2S B8619754 Chlorosulfanic acid CAS No. 25404-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25404-06-2

Molecular Formula

ClHO2S

Molecular Weight

100.53 g/mol

InChI

InChI=1S/ClHO2S/c1-4(2)3/h(H,2,3)

InChI Key

WCTKUENARPWTAY-UHFFFAOYSA-N

Canonical SMILES

OS(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Chlorosulfanic Acid

Classical Laboratory Synthesis Methods

Classical laboratory methods for preparing chlorosulfanic acid often involve batch processes with careful control of reaction conditions to manage the exothermic nature of the reactions and ensure product purity.

One of the earliest documented methods for preparing this compound, first discovered by Alexander William Williamson in 1854, involves the reaction of phosphorus pentachloride (PCl₅) with concentrated or fuming sulfuric acid (H₂SO₄). wikipedia.orgpageplace.de This laboratory-scale approach typically proceeds according to the following reaction:

PCl₅ + H₂SO₄ → HSO₃Cl + POCl₃ + HCl wikipedia.orgsciencemadness.orgstackexchange.com

In a typical procedure, phosphorus pentachloride is gradually added to oleum (B3057394) (fuming sulfuric acid) with a density of 1.84 g/mL at approximately 15°C. globalspec.com The reaction is exothermic, and the mixture becomes warm. prepchem.comglobalspec.com After the addition, gentle heating is applied until the evolution of hydrogen chloride gas ceases. prepchem.com The crude product is then purified by distillation, with the pure this compound fraction collected around 153°C. prepchem.comglobalspec.com It has been observed that the reaction can be complex, and the specific products may vary depending on the temperature and the relative proportions of the reactants, with an excess of phosphorus pentachloride potentially favoring the formation of sulfuryl chloride. stackexchange.com

The direct reaction between hydrogen chloride (HCl) gas and sulfur trioxide (SO₃) or oleum (a solution of sulfur trioxide in sulfuric acid) is considered a highly significant synthetic route, widely employed for both laboratory and industrial production of this compound. pageplace.deglobalspec.com The reaction is represented as:

HCl + SO₃ → HSO₃Cl wikipedia.orgpageplace.desciencemadness.orgchemcess.com

For laboratory preparation, a vigorous stream of dry hydrogen chloride gas is bubbled into oleum, such as 80% oleum, at room temperature. prepchem.comglobalspec.com This reaction is notably exothermic, necessitating external cooling, often with an ice bath, to control the temperature. globalspec.com Once the absorption of hydrogen chloride ceases, the resulting product is distilled, typically collecting a distillate boiling between 150-165°C, which is then redistilled to obtain pure this compound at 153°C. prepchem.comglobalspec.com The yield for this method is often reported as nearly theoretical. prepchem.com

Beyond the primary laboratory methods, this compound can also be prepared using various other sulfur-containing reagents and chlorinating agents. These alternative routes include:

Reaction with other phosphorus chlorides or thionyl chloride: Concentrated or fuming sulfuric acid can react with phosphorus trichloride (B1173362) (PCl₃), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) to yield this compound. pageplace.deglobalspec.com

Distillation of oleum with phosphorus pentoxide: Distilling oleum in the presence of phosphorus pentoxide (P₂O₅) while passing a stream of gaseous hydrogen chloride can also produce the acid. pageplace.deglobalspec.com

Reactions involving halogenated hydrocarbons and sulfur trioxide: The reaction of dry chloroform (B151607) (CHCl₃) with sulfur trioxide has been shown to yield this compound, alongside pyrosulfuryl chloride and carbon monoxide. sciencemadness.orgtandfonline.com Similarly, carbon tetrachloride (CCl₄) reacting with fuming sulfuric acid can also lead to the formation of this compound. pageplace.detandfonline.com

Sulfur dioxide and chlorine reaction: Passing a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) into glacial acetic acid is another reported method for its preparation. pageplace.de

These diverse methods highlight the versatility in the laboratory synthesis of this compound, offering different starting materials and reaction conditions depending on the specific requirements and available resources.

Industrial Manufacturing Processes and Scalable Synthesis Considerations

Industrial production of this compound prioritizes efficiency, scalability, and controlled reaction environments to ensure high yield and purity for commercial applications.

The predominant industrial method for manufacturing this compound involves the direct combination of equimolar quantities of sulfur trioxide and dry hydrogen chloride gas. pageplace.dechemcess.com This process is typically conducted as a continuous flow operation, which allows for efficient production on a large scale. pageplace.de

Controlling the reaction and ensuring product purity are paramount in the industrial synthesis of this compound. The highly exothermic nature of the reaction between sulfur trioxide and hydrogen chloride necessitates robust engineering solutions for heat management. pageplace.deglobalspec.com Maintaining the reaction temperature within a narrow range (e.g., 50-80°C in continuous flow systems) is critical to prevent unwanted side reactions and ensure high purity. pageplace.de

Industrial processes are designed with careful consideration of equipment selection, process monitoring, and automation to handle the corrosive nature of heated this compound. nih.govresearchgate.net Feedback controllers are often integrated to monitor and adjust parameters such as CSTR fill levels and pumping performance, contributing to consistent setpoints, reliability, and spacetime yield in manufacturing runs. nih.gov

While the reaction primarily yields this compound, side reactions can produce small quantities of sulfonyl chlorides. chemcess.com Purification steps, such as distillation and redistillation, are employed to achieve the desired product purity; pure this compound is colorless, although commercial samples may appear pale brown or straw colored. prepchem.comwikiwand.comglobalspec.com The choice between batch and continuous processes also impacts engineering design; continuous processes are generally favored for large-scale commodity production due to their cost-effectiveness per unit of sulfur trioxide reacted. chemithon.com Batch processes, on the other hand, typically utilize glass-lined, stirred, and sealed reactors equipped with heating and cooling jackets, and often include glass-lined absorbers to capture evolved hydrogen chloride gas, sometimes under a slight vacuum to enhance its removal. chemithon.com The management and recovery or disposal of by-product streams, such as hydrochloric acid or sulfuric acid, are also significant engineering and economic considerations in these industrial processes. chemithon.com

Molecular Structure, Conformation, and Spectroscopic Characterization of Chlorosulfanic Acid

Theoretical Investigations of Molecular Structure and Conformational Landscape

Quantum chemical calculations are crucial for predicting and understanding the molecular structure and potential energy surfaces of molecules like chlorosulfanic acid.

Theoretical calculations have been performed using methods such as MP2 and B3LYP density functional theory (DFT) with basis sets like aug-cc-pVTZ to determine the optimized structures of this compound. utrgv.edu These calculations predict bond lengths and angles that are in good agreement with experimental values obtained from spectroscopic studies. utrgv.edu

This compound exhibits conformational isomerism due to the internal rotation of its hydroxyl (OH) group. The molecule lacks a plane of symmetry, which is indicative of its conformational flexibility. utrgv.edu Studies have focused on analyzing the dihedral angles, particularly the Cl-S-O-H torsional angle, to understand the different possible conformers. utrgv.edu

The potential energy surface (PES) for the internal rotation of the OH group in this compound has been mapped using quantum chemical methods. utrgv.edu This mapping reveals energy barriers associated with the rotation, which dictate the interconversion between different conformers. For this compound, interconversion between equivalent structures can occur via internal rotation through two inequivalent barriers at Cl-S-O-H torsional angles of 0° or 180°. utrgv.edu The lowest energy barrier for the OH motion has been calculated to be approximately 2.6 kcal/mol at the MP2/aug-cc-PVTZ level of theory. utrgv.edu

The hydroxyl group in this compound undergoes large amplitude motion, which has significant implications for its spectroscopic properties. utrgv.edu This motion is treated as tunneling between equivalent structures. utrgv.edu The effects of this large amplitude motion are similar to those observed in related molecules such as triflic acid (CF₃SO₂OH) and methanesulfonic acid (CH₃SO₂OH). utrgv.edu Molecular dynamics simulations further confirm that photodissociation of such sulfonic acids, forming hydrogen halides and sulfur trioxide, is possible via highly vibrationally excited states on a picosecond timescale, with hydrogen-hopping events also observed where the hydrogen atom of the excited OH group migrates to an adjacent S=O group. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques provide experimental data that validate theoretical predictions and offer precise structural parameters.

High-resolution rotational spectroscopy, specifically Fourier Transform Microwave (FTMW) spectroscopy, has been employed to study the rotational spectrum of this compound (ClSO₂OH) in the gas phase. utrgv.edu Studies have utilized both broadband and cavity-based FTMW spectrometers, typically over a frequency range of 5–18 GHz. utrgv.edu

Rotational transitions of a-, b-, and c-type have been recorded for both the 35Cl and 37Cl isotopologues of this compound. utrgv.edu The observation of c-type lines is particularly significant as it establishes that the molecule lacks a plane of symmetry, supporting the theoretical predictions of a non-planar structure and the presence of large amplitude motion of the OH group. utrgv.edu

The experimental data from FTMW spectroscopy allows for the precise determination of rotational, centrifugal distortion, and chlorine nuclear quadrupole coupling constants. utrgv.edu These experimental rotational constants show good agreement with those derived from quantum chemical calculations, thus validating the theoretical models. utrgv.edu

Furthermore, FTMW spectroscopy can resolve tunneling states arising from the large amplitude motion of the OH group. For this compound, two tunneling states are observed, presumed to arise primarily from motion through the lower of the two internal rotation barriers. utrgv.edu The energy difference between these two tunneling states (ΔE) has been experimentally determined. For the 35Cl isotopologue, ΔE is 52.6926(16) MHz, and for the 37Cl isotopologue, it is 52.6397(46) MHz. utrgv.edu

Table 1: Experimental Tunneling Energies (ΔE) for this compound Isotopologues

IsotopologueTunneling Energy (ΔE) (MHz)Reference
³⁵ClSO₂OH52.6926(16) utrgv.edu
³⁷ClSO₂OH52.6397(46) utrgv.edu

Table 2: Calculated Lowest Energy Barrier for OH Motion in this compound

Method / Basis SetBarrier Energy (kcal/mol)Reference
MP2/aug-cc-PVTZ2.6 utrgv.edu

Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the molecular fingerprinting and structural elucidation of this compound. The infrared spectra of this compound have been extensively recorded across its solid, liquid, and gaseous states in the region of 4000-400 cm⁻¹. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comatamanchemicals.com Similarly, Raman spectra of this compound have been redetermined and investigated, providing complementary insights into its vibrational modes. researchgate.netcdnsciencepub.comcdnsciencepub.com

These spectroscopic techniques are crucial for identifying specific functional groups and their characteristic vibrations within the molecule. For instance, the FT-IR spectrum of derivatives involving the SO₃H group, formed from reactions with this compound, exhibit characteristic absorption in the 3600-2400 cm⁻¹ range. orgchemres.org In the case of sulfated cellulose (B213188) nanofibrils prepared using this compound, FTIR spectra indicated sulfation of glucoside hydroxyl groups, with peaks attributed to S-O and S=O stretching vibrations. tandfonline.comescholarship.org Raman spectroscopy has also been employed to characterize the structure of materials treated with this compound, such as carbon nanotube sheets. mdpi.comresearchgate.net The systematic variations in band frequencies observed during liquid-monomer transitions or variations in substituents (e.g., F, OH, Cl, CH₃) in X-SO₂-OH compounds are valuable for confirming band assignments. researchgate.net

Gas Electron Diffraction (GED) for Gas Phase Structural Determination

Density Functional Theory (DFT) calculations have been used to determine the equilibrium configurations, bond lengths, and planar and dihedral angles for the this compound molecule. researchgate.netresearchgate.net These computational studies indicate a specific geometric structure for the molecule.

For related compounds, GED has been successfully applied. For example, the gas-phase structure and conformational properties of trifluoromethyl chlorosulfonate (CF₃OSO₂Cl), an ester of chlorosulfuric acid, have been determined using GED. acs.orgnih.gov This derivative exists as a single conformer in the gas phase with a gauche orientation of the CF₃ group relative to the S-Cl bond, with a dihedral angle δ(COSCl) determined to be 94(3)°. acs.org Similarly, GED has been utilized to study the gas-phase structure of chlorosulfuryl chloroformate (ClC(O)OSO₂Cl), revealing the existence of syn-gauche and syn-anti conformers. conicet.gov.ar

The calculated bond lengths and angles for the this compound molecule (HSO₃Cl) from DFT studies are presented in the table below, providing a theoretical understanding of its gas-phase structure in the absence of direct experimental GED measurements. researchgate.net

Bond/AngleCalculated Value (Å/°) researchgate.net
S-Cl2.01
S=O1.43
S-O1.60
O-H0.97
∠O-S-O120.3
∠Cl-S-O104.9
∠S-O-H108.6

X-ray Crystallography of this compound Derivatives and Related Compounds

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of crystalline solids. While this compound itself is a fuming liquid and not typically studied by X-ray crystallography in its pure form, this technique has been instrumental in characterizing the structures of its derivatives and related compounds.

Studies utilizing X-ray crystallography have provided detailed structural information for various this compound derivatives. For instance, the geometric structure and conformational properties of trifluoromethyl chlorosulfonate (CF₃OSO₂Cl) were determined by X-ray crystallography, revealing a gauche orientation of the CF₃ group relative to the S-Cl bond in the crystal phase, with a dihedral angle δ(COSCl) of 91.7(3)°. acs.orgnih.gov This provides insights into the spatial arrangement of atoms in such chlorinated sulfonate esters.

Furthermore, X-ray single-crystal diffraction has been employed to analyze the crystal structures of compounds synthesized using this compound as a reagent. Examples include bisulfonated compounds derived from m-phenylenediamine, where the crystal structure of the formed products was analyzed to understand reaction mechanisms. scirp.orgscirp.org Cyclodextrin sulfates, obtained by reacting cyclodextrins with this compound, have also been characterized using powder X-ray diffraction, indicating their amorphous nature. nih.gov These crystallographic investigations of derivatives and related compounds contribute significantly to understanding the structural chemistry influenced by the this compound moiety.

Isotopic Effects and Their Spectroscopic Manifestations (e.g., ³⁵Cl and ³⁷Cl Isotopologues)

Isotopic effects in molecular spectroscopy arise from the differences in mass between isotopes of the same element, leading to subtle but measurable shifts in vibrational frequencies and other spectroscopic parameters. For this compound (HSO₃Cl), the presence of naturally occurring chlorine isotopes, primarily chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl), is expected to manifest in its vibrational spectra.

The mass difference between ³⁵Cl and ³⁷Cl affects the reduced mass of bonds involving the chlorine atom, particularly the sulfur-chlorine (S-Cl) bond. This mass variation leads to distinct vibrational frequencies for the isotopologues. Specifically, the stretching vibration of the S-³⁵Cl bond will typically occur at a slightly higher frequency than that of the S-³⁷Cl bond, as the lighter isotope results in a higher vibrational frequency for a given force constant. While specific detailed spectroscopic data on the ³⁵Cl and ³⁷Cl isotopologue shifts for this compound were not explicitly detailed in the provided search results, the principle of isotopic substitution influencing vibrational modes is well-established in spectroscopy.

Reactivity and Reaction Mechanisms of Chlorosulfanic Acid

Fundamental Reaction Pathways and Electrophilic Species Generation

Chlorosulfanic acid (also known as chlorosulfuric acid) is a highly reactive compound, and its chemical behavior is characterized by several key pathways, including decomposition and the formation of various electrophilic species. veolianorthamerica.comchemcess.com

Equilibrium and Decomposition Pathways

This compound is a stable, strong acid under normal conditions. chemcess.com However, it can undergo decomposition, particularly with prolonged heating or distillation, which may be partial. This process can yield a range of products, including hydrogen chloride, chlorine, sulfur dioxide, sulfuryl chloride, pyrosulfuryl chloride, and sulfuric acid. chemcess.com

A key equilibrium exists between this compound, hydrogen chloride (HCl), and sulfur trioxide (SO₃). datapdf.com This equilibrium is significant, especially at or below room temperature. datapdf.com When heated, this compound can decompose, and at 170°C, an equilibrium is established between this compound, sulfuryl chloride, and sulfuric acid. pageplace.de At higher temperatures, or when heated in a sealed tube, sulfur dioxide and chlorine are also formed. pageplace.de The decomposition is accelerated in the presence of catalysts like mercury salts, leading to the quantitative formation of sulfuryl chloride and sulfuric acid. pageplace.de

The reaction with water is vigorous and exothermic, producing sulfuric acid and large quantities of hydrogen chloride fumes. nih.govnoaa.govsciencemadness.org

Decomposition and Equilibrium Reactions of this compound

Condition Reactants Products Reference
Room Temperature & Below This compound ⇌ HCl + SO₃ datapdf.com
Heating to 170°C This compound ⇌ Sulfuryl Chloride + Sulfuric Acid pageplace.de
Higher Temperatures / Sealed Tube This compound Sulfur Dioxide + Chlorine + other products pageplace.de
With Water This compound + H₂O → H₂SO₄ + HCl sciencemadness.org

Formation of Chloropyrosulfuric Acids with Sulfur Trioxide

When this compound is stored with an excess of sulfur trioxide, it can react to form pyrosulfuryl chloride (S₂O₅Cl₂) and sulfuric acid. chemcess.comwikipedia.org In freshly prepared and cooled solutions containing excess sulfur trioxide, a series of equilibrium reactions lead to the formation of chloropyrosulfuric acids. chemcess.com These acids have the general formula H(SO₃)nCl, where 'n' can be 1, 2, or 3. chemcess.com

The formation of these chloropyrosulfuric acids can be represented by the following equilibrium: H(SO₃)nCl + SO₃ ⇌ H(SO₃)n+1Cl chemcess.com

Investigation of Electrophilic Intermediates in Reactions

The reactivity of this compound is largely attributed to the formation of potent electrophilic species. pageplace.de The specific electrophile generated depends on the reaction conditions and the co-reactants present. chemcess.com In many of its reactions, the initial step can involve the formation of free chlorine atoms, chlorine ions, or protons. chemcess.com

In sulfonation and chlorosulfonation reactions, the mechanism is complex due to the variety of potential electrophiles. pageplace.de For instance, at lower temperatures, this compound can react via an equilibrium that produces electrophilic species. stackexchange.com At higher temperatures, it is thought to generate sulfur trioxide (SO₃), which then acts as the electrophile. stackexchange.com The formation of an ion pair has also been proposed as the key electrophile in certain reactions. pageplace.de

Sulfonation and Chlorosulfonation Reactions

This compound is a widely utilized reagent for the sulfonation and chlorosulfonation of a diverse range of organic compounds. pageplace.de

Electrophilic Aromatic Substitution Mechanisms and Kinetics

The sulfonation of aromatic compounds by this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. acs.orgglobalspec.com This generally involves the attack of an electrophile on the aromatic ring to form a σ-complex (also known as an arenium ion), which is a resonance-stabilized carbocation. globalspec.comrutgers.edu This is followed by the loss of a proton to restore the aromaticity of the ring, yielding the sulfonated product. globalspec.comrutgers.edu

The specific nature of the electrophile can vary depending on the reaction conditions. globalspec.com While SO₃ is a common electrophile in sulfonation, reactions with this compound can involve other species. stackexchange.com The sulfonation process is also noted to be reversible, which allows the sulfonic acid group to be used as a directing or blocking group in organic synthesis. globalspec.com

Kinetic studies of sulfonation reactions involving this compound have revealed varying reaction orders depending on the substrate and conditions. For the chlorosulfonation of benzene (B151609) and toluene (B28343) in dichloromethane (B109758), the reaction was found to be first order with respect to the aromatic compound and third order with respect to this compound. pageplace.de This third-order dependence on the acid suggests the involvement of multiple acid molecules in the formation of the reactive electrophile, likely an ion pair. pageplace.de

In contrast, when sulfonation is carried out in halogenated solvents with sulfur trioxide as the reagent, the reaction is first order in both the aromatic substrate and the sulfur trioxide. pageplace.de

The rate-determining step in electrophilic aromatic substitution is generally the initial formation of the σ-complex, as this step disrupts the aromaticity of the ring and is energetically unfavorable. rutgers.edunumberanalytics.comsaskoer.ca The subsequent deprotonation to restore the aromatic system is a much faster process. rutgers.edumasterorganicchemistry.com

Kinetic Data for Aromatic Sulfonation

Reaction Aromatic Substrate Sulfonating System Kinetic Order in Aromatic Kinetic Order in Sulfonating Agent Proposed Rate-Determining Step Reference
Chlorosulfonation Benzene, Toluene Chlorosulfonic acid in Dichloromethane First Third Formation of σ-complex pageplace.de
Sulfonation General Aromatic Sulfur Trioxide in Halogenated Solvent First First Formation of σ-complex pageplace.de
Termolecular Pathway Investigations in Aromatic Sulfonation

The mechanism of aromatic sulfonation using chlorosulfonic acid is intricate. Kinetic studies have provided significant insights into the reaction pathways. For the chlorosulfonation of aromatic compounds like benzene and toluene in a solvent such as dichloromethane, the reaction has been shown to be first-order with respect to the aromatic substrate but third-order in chlorosulfonic acid. pageplace.de This third-order dependence suggests a complex, multi-step process rather than a simple bimolecular electrophilic substitution.

The proposed mechanism involves the formation of an electrophilic ion pair from three molecules of chlorosulfonic acid. pageplace.de This electrophile then reacts with the aromatic substrate to form a σ-complex (also known as a Wheland intermediate), which subsequently breaks down to yield the final sulfonyl chloride product. pageplace.destackexchange.com In other instances, such as the sulfonation of benzene in dichloromethane, the sulfonating entity has been proposed to be PhS₂O₆H·ClSO₃H, formed from the reaction of the initially produced benzenesulfonic acid with another molecule of chlorosulfonic acid. pageplace.de These findings point towards a termolecular pathway where multiple molecules of the acid are involved in generating the active sulfonating agent, a departure from the traditional view of a single electrophile. stackexchange.com

Kinetic Isotope Effects in Sulfonation Processes

The study of kinetic isotope effects (KIE), where an atom is replaced by its isotope (e.g., hydrogen with deuterium), is a powerful tool for elucidating reaction mechanisms. In the sulfonation of benzene with chlorosulfonic acid, a primary hydrogen kinetic isotope effect (kH/kD) is observed, indicating that the C-H bond cleavage is part of the rate-determining step. researchgate.netscribd.com

The magnitude of the KIE varies with the solvent used, which points to the solvent's role in the reaction mechanism. For the sulfonation of benzene with chlorosulfonic acid, the following kinetic isotope effects have been determined:

SolventTemperature (°C)Kinetic Isotope Effect (kH/kD)
Nitromethane251.7 ± 0.1
Dichloromethane01.55 ± 0.1
Dichloromethane251.50
Data sourced from multiple kinetic studies. pageplace.deresearchgate.net

Reactivity with Alkanes: Isomerization and Hydride Ion Transfer Mechanisms

While saturated aliphatic hydrocarbons (alkanes) are generally unreactive towards many sulfonating agents, chlorosulfonic acid can induce reactions under specific conditions. globalspec.com Its reactivity with alkanes is characterized by isomerization and hydride ion transfer, but the mechanism differs notably from that observed with sulfuric acid. dtic.mil

In reactions with (+)-3-methylhexane, chlorosulfonic acid at low temperatures (-33°C or -78°C) demonstrates a rate of loss of optical rotation that is significantly greater than the rate of isomerization. dtic.mil This indicates that hydride ion transfer is the dominant and faster process. At -78°C, the rate constant for hydride ion transfer is approximately fifty times larger than that for isomerization. dtic.mil This contrasts sharply with reactions using sulfuric acid at higher temperatures (60°C), where the rates of loss of rotation, isomerization, and isotopic exchange are nearly identical. dtic.mil

The proposed mechanism involves a chain reaction initiated by the oxidation of the alkane to a tertiary carbonium ion. dtic.mil The key propagation step is a hydride ion transfer from the tertiary position of an alkane molecule to a carbonium ion. dtic.milbac-lac.gc.ca With chlorosulfonic acid at low temperatures, the rate of this hydride transfer substantially exceeds the rate of the subsequent isomerization (e.g., via methyl shifts) of the newly formed carbonium ion. dtic.mil

Reaction with Polymers and Substrates (e.g., Polystyrene, PEEK)

Chlorosulfonic acid is a potent reagent for the chemical modification of various polymers, introducing sulfonyl groups onto the polymer backbone. This is particularly effective for aromatic polymers like polystyrene (PS) and poly(ether ether ketone) (PEEK). rsc.orgresearchgate.net

Polystyrene (PS): The reaction of chlorosulfonic acid with polystyrene results in an electrophilic aromatic substitution on the phenyl rings of the polymer, yielding chlorosulfonated polystyrene. researchgate.netrsc.org This process is remarkably rapid; complete surface coverage with chlorosulfonic groups can be achieved in as little as 10 minutes at -10°C using pure chlorosulfonic acid. rsc.org This modification is a key step in producing ion-exchange resins from polystyrene. globallcadataaccess.org The resulting chlorosulfonyl groups are highly reactive and can be further converted to other functional groups. rsc.orgresearchgate.net

Poly(ether ether ketone) (PEEK): PEEK, a high-performance polymer, can also be functionalized using chlorosulfonic acid. The reaction leads to chlorosulfonated PEEK (Cl-SPEEK) through electrophilic substitution on the aromatic rings of the polymer chain. rsc.orgrsc.org This is the first step in a simple method to prepare anion-conducting membranes. The chlorosulfonated PEEK can then be reacted with secondary amines to produce sulfaminated PEEK, which can be functionalized with various acids. rsc.orgrsc.org It is noted, however, that PEEK shows severe effects and incompatibility when in contact with chlorosulfonic acid under certain conditions, highlighting the aggressive nature of the reagent. atlasfibre.comzeusinc.com

Surface Selectivity and Depth of Modification

A key feature of the reaction between chlorosulfonic acid and polystyrene is its high surface selectivity. rsc.org Investigations using X-ray Photoelectron Spectroscopy (XPS), FTIR-ATR, and colorimetry have demonstrated that the modification is confined to a very thin layer at the polymer's surface. rsc.orgresearchgate.net

Even with prolonged reaction times of up to 3 hours, the depth of the functionalized subsurface layer does not exceed a thickness of one to two micrometers. rsc.orgresearchgate.net The modification depth increases with the reaction time, but the bulk of the polymer remains unmodified, preserving its bulk properties, such as optical transparency. rsc.org This surface-selective modification is crucial for applications where surface properties need to be altered without affecting the core material, such as in the creation of bioanalytical assay platforms or functionalized micro-well plates. rsc.orgresearchgate.net

Catalytic Roles and Acidic Behavior of this compound

Chlorosulfonic acid is a powerful Brønsted acid and functions as a potent catalyst in a variety of organic reactions. pageplace.de Its strong acidic nature allows it to promote transformations such as alkylation, halogenation, cyclization, and polymerization. pageplace.deglobalspec.com It also acts as an effective dehydrating agent, facilitating condensation reactions. pageplace.deglobalspec.com

Brønsted Acid Catalysis in Organic Transformations

The utility of chlorosulfonic acid as a Brønsted acid catalyst is well-established. pageplace.de In many reactions, it protonates substrates, thereby activating them for subsequent chemical transformations. rsc.org While homogeneous acids like chlorosulfonic acid are effective, their use can present challenges in product separation and equipment corrosion. rsc.org

A modern approach involves using chlorosulfonic acid to create heterogeneous solid acid catalysts. Materials like silica (B1680970), titania, or metal-organic frameworks (MOFs) can be functionalized with sulfonic acid groups by treatment with chlorosulfonic acid. mdpi.comuq.edu.au For example, the silanol (B1196071) groups on the surface of silica can be reacted with chlorosulfonic acid to create a silica-supported sulfonic acid (SiO₂-SO₃H), a stable and reusable solid acid catalyst. mdpi.com However, care must be taken as the aggressive nature of chlorosulfonic acid can sometimes lead to the collapse of delicate crystalline structures like certain MOFs. rsc.org These functionalized materials then serve as heterogeneous Brønsted acid catalysts for a wide range of organic transformations, including esterification, acetylation, and the synthesis of heterocyclic compounds, combining catalytic efficacy with the benefits of easier separation and recycling. mdpi.comuq.edu.au

Dehydrating Agent Properties and Mechanisms

This compound is recognized as a potent dehydrating agent in various chemical transformations. pageplace.deresearchgate.netepa.gov Its dehydrating action is a key feature in promoting reactions such as esterification, condensation, and certain cyclizations. pageplace.deglobalspec.com The mechanism of dehydration involves the protonation of a hydroxyl group by the strong acid, forming a good leaving group (water). The liberated water then reacts vigorously with another molecule of this compound, producing sulfuric acid and hydrogen chloride gas. veolianorthamerica.comsciencemadness.org This secondary reaction drives the equilibrium of the initial dehydration step forward.

An example of its application as a dehydrating agent is in the synthesis of steroidal intermediates, where it facilitates the removal of a hydroxyl group to form a double bond. google.com In this context, the reaction can be performed without a solvent, although chlorinated hydrocarbons are often preferred. google.com

Olefin Cyclization and Stereochemical Control

This compound has emerged as an effective reagent for promoting electrophilic olefin cyclizations. atamanchemicals.comresearchgate.net It is considered a more advantageous cyclizing agent than some other sulfonic acids due to its availability and lower cost, particularly for large-scale applications. researchgate.net The mechanism involves the protonation of an olefinic double bond by the strong acid, generating a carbocation intermediate. This carbocation is then intercepted by an internal nucleophile, leading to the formation of a cyclic product.

Research has shown that this compound can be used for electrophilic olefin cyclizations with internal nucleophilic termination, similar to fluorosulfonic acid. researchgate.net The stereochemical outcome of these cyclizations has been a subject of study, with efforts to rationalize the observed stereoselectivity. researchgate.netresearchgate.net For instance, in the acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group, the geometry of the double bond and the nature of the silyl (B83357) group significantly influence the reaction rate and stereoselectivity, with the cyclization proceeding via a stereospecific syn addition of the hydroxyl group. acs.org

Role in Condensation and Rearrangement Reactions

This compound serves as a catalyst in a variety of condensation and rearrangement reactions, often leveraging its properties as a strong acid and dehydrating agent. pageplace.deglobalspec.comatamanchemicals.com

Condensation Reactions:

In condensation reactions, this compound facilitates the joining of two molecules with the elimination of a small molecule, typically water. globalspec.com A notable example is the Pechmann condensation for the synthesis of coumarins, where it catalyzes the reaction between a phenol (B47542) and a β-ketoester. researchgate.netsigmaaldrich.com It has also been employed in the Biginelli reaction to produce 3,4-dihydropyrimidines. sigmaaldrich.comscientificlabs.co.uk

Rearrangement Reactions:

This compound is also utilized to catalyze molecular rearrangements. pageplace.de One significant application is in the Beckmann rearrangement, which transforms ketoximes into their corresponding amides. researchgate.netscribd.comkoreascience.kr For instance, a silica gel-supported this compound catalyst has been developed for the liquid-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to caprolactam. researchgate.net The efficiency of this rearrangement can be influenced by factors such as the solvent, with dichloromethane showing favorable results due to its low polarity and water content, which minimizes hydrolysis of the catalyst. researchgate.net

Reactions with Heteroatom-Containing Compounds

This compound exhibits diverse reactivity towards compounds containing heteroatoms such as nitrogen, sulfur, and oxygen. These reactions are fundamental in various synthetic applications, including the formation of sulfamates, the selective oxidation of sulfides, and the synthesis of esters.

Interaction with Aliphatic and Aromatic Amines (Sulfamation, Ionic Liquid Formation)

The reaction of this compound with both aliphatic and aromatic amines is a significant area of its chemical utility, leading to the formation of sulfamates and ionic liquids. veolianorthamerica.comatamanchemicals.com

Sulfamation:

With primary and secondary amines, this compound readily undergoes a sulfamation reaction to produce the corresponding sulfamic acids or their salts. pageplace.deresearchgate.net This reaction involves the nucleophilic attack of the amine on the sulfur atom of this compound, with the subsequent loss of hydrogen chloride. Aromatic amines can also be sulfamated, although the reaction can be complicated by the strong acidic medium which can protonate the amino group, affecting its reactivity and the position of substitution on the aromatic ring. globalspec.com To avoid decomposition, aromatic amines are often protected by acetylation before reacting with this compound. globalspec.com

Ionic Liquid Formation:

This compound reacts with various amines to form Brønsted acidic ionic liquids. uwc.ac.zanih.govajol.info These ionic liquids have applications as catalysts in organic synthesis. For example, the reaction of this compound with 4-dimethylaminopyridine (B28879) (DMAP) yields 4-dimethylaminopyridinium chlorosulfonate, a novel ionic liquid. uwc.ac.za Similarly, reacting N,N,N',N'-tetramethylethylenediamine with this compound produces a Brønsted acidic ionic liquid that has been used to catalyze the synthesis of 1,8-dioxo-octahydroxanthenes. nih.gov The reaction with 1-methylimidazole (B24206) results in a mixture of a zwitterionic salt and an ionic liquid. acs.org

Selective Oxidation of Organic Sulfides to Sulfoxides

This compound can be utilized in catalytic systems for the selective oxidation of organic sulfides to their corresponding sulfoxides. rsc.orgrsc.org Sulfoxides are valuable intermediates in both industrial and pharmaceutical chemistry. rsc.org

The direct use of this compound for this transformation is not typical; instead, it is often used to functionalize a solid support to create a heterogeneous catalyst. For example, sulfamic acid-functionalized nano-titanium dioxide, prepared using this compound, has been shown to be an efficient and recyclable catalyst for the chemoselective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. rsc.org Similarly, magnetic iron nanoparticles coated with silica and functionalized with chlorosulfonic acid have been developed as a highly chemoselective catalyst for the oxidation of sulfides to either sulfoxides or sulfones, depending on the reaction conditions. rsc.orgdntb.gov.ua Another approach involves cellulose (B213188) sulfuric acid, prepared from cellulose and chlorosulfonic acid, which also catalyzes the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. ijcce.ac.ir

Esterification Reactions and Mechanisms (e.g., Oleic Acid)

This compound acts as an effective catalyst in esterification reactions, particularly for the esterification of aliphatic acids. scribd.comvdoc.pub The mechanism involves the protonation of the carboxylic acid by the strong this compound, which activates the carbonyl group towards nucleophilic attack by an alcohol. The role of this compound as a dehydrating agent is also crucial here, as it removes the water formed during the reaction, driving the equilibrium towards the formation of the ester.

While specific detailed research findings on the esterification of oleic acid using solely this compound as a catalyst are not prevalent in the provided context, the general principles of its catalytic action in esterification are well-established. atamanchemicals.comscribd.com It is known to catalyze the esterification of aliphatic alcohols and functions as a catalyst for the esterification of aliphatic acids. vdoc.pubvanderbilt.edu

Sulfation of Carbohydrates and Natural Polymers (e.g., Guar (B607891) Gum)

Chlorosulfonic acid is a highly effective reagent for the sulfation of carbohydrates and natural polymers, a chemical modification that introduces sulfate (B86663) ester groups (-OSO₃H) onto the polymer backbone. portlandpress.comnih.gov This process is significant as it can alter the physicochemical and biological properties of polysaccharides, making them suitable for various applications. portlandpress.com The sulfation of polysaccharides like guar gum, starch, and cellulose involves the nucleophilic substitution of hydroxyl groups with sulfate groups. mdpi.com Chlorosulfonic acid is often preferred because it is a strong sulfating agent that can lead to products with a high degree of substitution (DS), though it is less destructive than sulfur trioxide. atamanchemicals.comworldscientific.com However, the high reactivity of chlorosulfonic acid can also lead to the degradation of the polysaccharide chain in acidic conditions and at high temperatures. mdpi.comworldscientific.com

The most common method for sulfating polysaccharides involves the use of a complex of chlorosulfonic acid with a tertiary amine, such as pyridine (B92270). nih.govmdpi.comnih.gov This approach creates a less aggressive sulfating agent, the sulfur trioxide-pyridine complex, which helps to minimize the degradation of the polymer. redalyc.org The reaction is typically carried out in a non-aqueous solvent like N,N-dimethylformamide (DMF), formamide, or 1,4-dioxane. nih.govsemanticscholar.orgresearchgate.net

The general mechanism proceeds as follows:

Chlorosulfonic acid is added dropwise to cold, anhydrous pyridine to form the sulfur trioxide-pyridine complex (C₅H₅N⁺-SO₃⁻). This step is exothermic and requires careful temperature control. portlandpress.comnih.govnih.gov

The polysaccharide is dispersed or dissolved in a suitable solvent, such as DMF or formamide. nih.govsemanticscholar.org

The sulfating reagent (the SO₃-pyridine complex) is then added to the polysaccharide suspension, and the reaction is allowed to proceed at a specific temperature and for a set duration. mdpi.comsemanticscholar.org

After the reaction, the mixture is neutralized, typically with a sodium hydroxide (B78521) solution, and the sulfated polymer is precipitated using an alcohol like ethanol. mdpi.comsemanticscholar.org

Research into the sulfation of various polysaccharides has shown that the reaction conditions—including temperature, reaction time, and the molar ratio of chlorosulfonic acid to the polysaccharide's repeating unit—are critical factors that determine the degree of substitution (DS) and the molecular weight of the final product. mdpi.comworldscientific.com Kinetic studies have indicated that hydrolysis of the glycosidic linkages often accompanies the sulfation process, leading to a decrease in the molecular weight of the polymer. worldscientific.comworldscientific.com This degradation is more pronounced at higher temperatures, longer reaction times, and higher concentrations of chlorosulfonic acid. worldscientific.comresearchgate.net For instance, in the sulfation of pachyman, the decrease in intrinsic viscosity was proportional to the increase in the degree of sulfation under mild conditions, but excessive hydrolysis occurred under more vigorous conditions. worldscientific.com NMR studies have shown that sulfation often occurs preferentially at the primary hydroxyl group (C-6) of the monosaccharide units. redalyc.orgworldscientific.com

Detailed Research Findings on Guar Gum Sulfation

Guar gum, a galactomannan (B225805) polysaccharide, has been extensively studied as a substrate for sulfation using chlorosulfonic acid. atamanchemicals.comsemanticscholar.orgresearchgate.net The modification is performed to enhance its biological activities, such as antioxidant potential. atamanchemicals.comcamachem.com In a typical synthesis, guar gum is suspended in anhydrous DMF, and a pre-prepared sulfating reagent of chlorosulfonic acid and pyridine is added. semanticscholar.org The reaction is then heated for several hours. semanticscholar.org

The degree of sulfation (DS) is highly dependent on the reaction parameters. Researchers have optimized these conditions to control the extent of sulfation and the properties of the resulting sulfated guar gum.

Table 1: Effect of Chlorosulfonic Acid:Pyridine Ratio on the Degree of Sulfation (DS) of Guar Gum

Sample IDChlorosulfonic Acid:Pyridine RatioDegree of Sulfation (DS)
SG11:10.81
SG21:20.76
SG31:30.64
SG41:40.52

This table is based on research where sulfation was carried out at 60°C for 3 hours in DMF. The results indicate that increasing the proportion of pyridine relative to chlorosulfonic acid leads to a lower degree of sulfation. semanticscholar.org

Further studies using response surface methodology have sought to optimize the sulfation process by simultaneously varying the acid-to-pyridine ratio, temperature, and time.

Table 2: Optimized Conditions for Guar Gum Sulfation

ParameterOptimal Value
Chlorosulfonic Acid:Pyridine Ratio3:1
Reaction Temperature40 °C
Reaction Time4 hours
Resulting DS 0.66

This study identified the optimal conditions for achieving a high degree of sulfation while likely balancing the extent of polymer degradation. The substitution was confirmed by FTIR and NMR to be primarily at the C6 position of the mannose and galactose units. redalyc.org

The synthesis of guar gum sulfates has also been explored using a complex of sulfur trioxide with 1,4-dioxane, which is generated from chlorosulfonic acid and 1,4-dioxane. researchgate.net This method also demonstrates the influence of reaction parameters on the final product characteristics.

Table 3: Optimized Conditions for Guar Gum Sulfation using SO₃-1,4-Dioxane Complex

ParameterOptimal Value
Volume of Chlorosulfonic Acid3.1 mL
Reaction Temperature60 °C
Reaction Time2.9 hours
Resulting Molecular Weight 176 kDa (from initial 600 kDa)

These findings highlight the significant decrease in molecular weight that occurs during sulfation, confirming the concurrent hydrolysis of the polysaccharide backbone. researchgate.net

Theoretical and Computational Chemistry Studies of Chlorosulfanic Acid Systems

Quantum Chemical Investigations of Reactivity and Mechanisms

Quantum chemical methods are extensively used to map the potential energy surfaces of reactions involving chlorosulfanic acid, identifying key intermediates and transition states.

Density Functional Theory (DFT) and ab initio calculations are primary tools for investigating the reaction pathways of this compound (HSO₃Cl). These methods, including B3LYP, MP2, CCSD(T)-F12a, and CASPT2, are employed to explore various chemical transformations. researchgate.netscispace.comnccr-must.chresearchgate.netresearchgate.netmdpi.comrsc.orgacs.orgd-nb.infotandfonline.com

A significant area of focus is the dissociation of HSO₃Cl, particularly its decomposition into sulfur trioxide (SO₃) and hydrogen chloride (HCl). researchgate.netresearchgate.netaip.orgacs.orgaip.orgelifesciences.org For instance, the reaction mechanisms involved in the formation of halosulfonic acids from the reaction of sulfur trioxide with hydrogen halides (SO₃ + HX) have been investigated using DFT at the B3LYP/6-311++G** level of theory. researchgate.net Furthermore, the ionic dissociation of chlorosulfonic acid in microsolvated clusters, such as HSO₃Cl-(H₂O)n and HSO₃Cl-NH₃-(H₂O)n, has been studied using DFT (B3LYP) and MP2 methods to understand its behavior in solution-like environments. researchgate.net

DFT studies have also shed light on the ability of HSO₃Cl to exfoliate graphitic samples. These investigations analyze the adsorption of HSO₃Cl molecules on monolayer and bilayer graphene, examining the resulting changes in equilibrium geometries, binding energies, charge transfers, and densities of states. scispace.commdpi.comresearchgate.net

Reactive molecular dynamics (MD) simulations, often built upon neural network (NN) potential energy surfaces trained with high-level ab initio calculations (e.g., MP2, CCSD(T)-F12a, CASPT2), are utilized to track the time-evolution of these reactions. researchgate.netnccr-must.chrsc.orgaip.orgelifesciences.orgresearchgate.netaip.org These simulations provide a more realistic depiction of reactive processes compared to static minimum energy path (MEP) analyses. aip.org

Detailed analyses of transition states (TS) and internal reaction coordinate (IRC) pathways are crucial for understanding the kinetics of reactions involving this compound. researchgate.netacs.org For the dissociation of HSO₃Cl into SO₃ and HCl, computational studies indicate that the transition state lies approximately 31.5 kcal/mol above the energy minimum of the reactant. aip.org

MP2/6-311++G(2d,2p) calculations have been employed to determine the activation barriers for key reaction channels, including HCl elimination and intramolecular hydrogen transfer in HSO₃Cl. researchgate.netnccr-must.chaip.org The barrier height for the HCl elimination pathway in HSO₃Cl has been computed to be 38.1 kcal/mol. researchgate.netnccr-must.chaip.org Analysis of the transition state structure for HCl elimination reveals an elongated O-H bond length of 1.27 Å, suggesting a significant weakening of this bond as the reaction proceeds. nccr-must.ch

Comparisons between HSO₃Cl and fluorosulfonic acid (HSO₃F) have highlighted the dynamic nature of vibrationally induced reactions. While Rice-Ramsperger-Kassel-Marcus (RRKM) rates for HX (HCl or HF) elimination in these two compounds differ by only a factor of five, explicit molecular dynamics simulations show fundamentally different behaviors, indicating that the reaction dynamics are not predominantly statistical but rather dynamical. nccr-must.chaip.org This suggests that the way energy is introduced into the molecule (e.g., specific vibrational excitation) can significantly influence the reaction outcome.

Electronic structure analysis provides fundamental insights into the bonding, reactivity, and interactions of this compound. The molecule's structure is tetrahedral, with the chlorine atom directly bonded to the sulfur atom, a fact confirmed by magnetic susceptibility measurements and Raman spectral studies. chemcess.comwikipedia.orgpageplace.de The S-Cl bond in HSO₃Cl is notably weak, possessing a force constant that is approximately one-third of that of the S-O(H) bond. chemcess.com

Computational studies, particularly DFT, are utilized to investigate electronic properties such as charge transfers and densities of states. scispace.commdpi.comresearchgate.net For instance, in studies concerning the exfoliation of graphite (B72142) by HSO₃Cl, significant charge transfer from the chlorosulfonic acid molecule to graphene layers has been observed. mdpi.com This substantial charge transfer, calculated using methods like Mulliken population analysis, is believed to be a key factor in the acid's exfoliating power, leading to Coulombic repulsion between charged graphene flakes. mdpi.com

Thermodynamic considerations are vital for understanding the feasibility and energy balance of reactions involving this compound. Computational methods are employed to calculate various thermodynamic properties. For instance, relative enthalpy and relative Gibbs free energy have been determined for the ionic dissociation of HSO₃Cl in microsolvated clusters, providing insights into the stability and spontaneity of these processes. researchgate.net

The dissociation energy required to eliminate HCl from HSO₃Cl is comparable to that needed for H₂O elimination from sulfuric acid (H₂SO₄), typically ranging between 32 and 40 kcal/mol. researchgate.net This suggests that similar energy inputs can lead to dissociation in these related compounds.

Studies on vibrationally induced photodissociation indicate that exciting the third OH-stretching overtone in HSO₃Cl provides sufficient energy to initiate its dissociation. researchgate.netacs.orgnih.gov Reactive molecular dynamics simulations have shown that this photodissociation process, leading to SO₃ and HCl, is a viable pathway, with observed reaction timescales ranging from 10 to 100 picoseconds. researchgate.netrsc.orgaip.orgaip.orgelifesciences.org

Key thermodynamic data for chlorosulfonic acid (HSO₃Cl) include:

PropertyValueReference
Heat of Formation (ΔH°f, 298 K)-597.1 kJ/mol pageplace.de
Heat of Vaporization452-460 J/g pageplace.de
Heat of Solution in Water168.6 kJ/mol (exothermic reaction) pageplace.de

Intermolecular Interactions and Solution Chemistry

The behavior of this compound in various environments is significantly influenced by its intermolecular interactions.

Hydrogen bonding plays a crucial role in the physical and chemical properties of this compound. The substantial heat of vaporization observed for chlorosulfuric acid is primarily attributed to strong intermolecular association through hydrogen bonding networks. chemcess.com

Computational analyses, such as those available through PubChem, indicate that chlorosulfonic acid (HSO₃Cl) acts as both a hydrogen bond donor (1 count) and a hydrogen bond acceptor (3 counts), facilitating the formation of complex hydrogen bonding networks in its systems. nih.gov

Studies on the ionic dissociation of HSO₃Cl in microsolvated clusters with water (HSO₃Cl-(H₂O)n) have explicitly investigated these intermolecular interactions, demonstrating how water molecules can influence the acid's dissociation behavior. researchgate.net

The solubility profile of HSO₃Cl also reflects the nature of its intermolecular interactions. It is soluble in polar solvents such as liquid sulfur dioxide, sulfuryl chloride, acetic acid, acetic anhydride (B1165640), trifluoroacetic acid, trifluoroacetic anhydride, and nitrobenzene. chemcess.compageplace.delsu.edu Conversely, it exhibits only sparing solubility in non-polar solvents like carbon tetrachloride and carbon disulfide, which is consistent with its capacity for strong intermolecular interactions, including hydrogen bonding. chemcess.compageplace.de

Analytical Methodologies for Chlorosulfanic Acid and Its Derivatives

Spectroscopic Techniques for Product Characterization and Reaction Monitoring

Spectroscopic techniques play a pivotal role in elucidating the structure, composition, and reaction pathways of chlorosulfanic acid and its derivatives. These methods provide detailed insights into the molecular environment and elemental makeup of synthesized products and intermediates.

NMR Spectroscopy (1D, 2D: 1H, 13C) in Synthetic Product Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of synthetic products involving this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are routinely employed. For instance, NMR spectroscopy, often utilizing a Bruker 400 MHz spectrometer, is used to confirm the structure of products such as PTBSA-SO₃H adsorbents. nih.gov

NMR analyses, encompassing ¹H-NMR, ¹³C-NMR, and mass spectrometry, are critical for confirming the chemical structures of various synthesized compounds, including derivatives obtained through chlorosulfonation. uni.lu In the context of ionic liquids derived from chlorosulfonic acid, NMR spectra are instrumental in elucidating their chemical structures and can help rule out alternative structural possibilities based on spectroscopic data. nih.gov The efficiency of chlorosulfonic acid as a sulfonating reagent can be confirmed using ¹H-NMR, which can also reveal changes in the spectrum indicative of partial hydrolysis. Furthermore, oxygen-17 (¹⁷O) NMR spectroscopy can be applied to characterize chlorosulfonic acid and its mixtures, providing insights into its reactivity, such as the immediate formation of HSO₄⁻ ions and HCl in the presence of water. NMR is also an important technique for characterizing the structure of polysaccharides and determining the degree of substitution of foreign groups following sulfation modification with chlorosulfonic acid.

Microscopic and Elemental Analysis Techniques (SEM, TEM, EDX/EDS)

Microscopic and elemental analysis techniques provide crucial information regarding the morphology, particle size, and elemental composition of materials modified or synthesized using this compound.

Transmission Electron Microscopy (TEM) : TEM is employed to investigate the morphology, particle size, and distribution of materials at a nanoscale. For example, TEM images of PTBSA-SO₃H show mesoporous structures without aggregation. nih.gov TEM analysis can also provide pore size evaluations that align with results from BET and XRD.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) : EDX analysis, often coupled with SEM, is conducted to study the elemental composition of materials. It confirms the presence of all expected elements, such as carbon, nitrogen, oxygen, sulfur, and chlorine, in adsorbents or catalysts modified with chlorosulfonic acid. nih.gov Elemental mapping further indicates the uniform distribution of these elements across the material surface. nih.gov EDAX can also detect sulfonate groups on surfaces.

Thermal Analysis (TGA, DTA) for Stability and Degradation Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for assessing the thermal stability, weight loss profiles, and degradation pathways of this compound and its derivatives. These methods are widely applied to study compounds and materials synthesized or modified with chlorosulfonic acid. nih.govnih.gov

TGA curves typically show multiple weight loss steps, which can be attributed to different processes. For instance, an initial slight weight loss (e.g., 1.7% between 40–150 °C) may correspond to the loss of moisture and solvents. Subsequent weight losses at higher temperatures (e.g., 150–600 °C) indicate the removal of organic moieties and the decomposition of the composite material. nih.gov DTA diagrams can provide information on thermal events such as glass transition points (Tg). nih.gov Studies have shown that the thermal stability of nanocomposites, such as chlorosulfonated polyethylene/nanoclay systems, can be significantly improved by increasing the nanoclay content. TGA/DTA analysis is also utilized to investigate the thermal behavior and degradation mechanisms of ionic liquids formed from chlorosulfonic acid. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition, chemical states, and electronic states of the outermost layers of materials. XPS is employed for surface electronic states analysis, providing detailed information on elements like Al 2p, S 2p, and O 1s on catalyst surfaces functionalized with sulfonic groups derived from chlorosulfonic acid.

This technique is highly effective in analyzing surface energy, functionality, and detecting specific functional groups, such as hydroxyl, carbonyl, and sulfonyl groups, created by surface oxidation on polymer surfaces treated with chlorosulfonic acid. XPS provides structural information about the composition of the outermost 10 nanometers of a surface. It can demonstrate that the electrophilic aromatic substitution of polystyrene in pure chlorosulfonic acid can lead to complete chlorosulfonation of aromatic groups in the outermost surface region within a short reaction time (e.g., 10 minutes at -10 °C). XPS studies also confirm the high surface selectivity of these reactions, with modifications often limited to a layer less than one micron thick, even after prolonged reaction times. XPS can also detect the presence of sulfonate groups on surfaces.

Quantitative Analytical Methods for this compound Purity and Impurities

Quantitative analytical methods are essential for determining the purity of this compound and for identifying and quantifying impurities that may affect its performance or the quality of derived products.

Commercial chlorosulfonic acid typically has a high purity, ranging from 97% to 99.5%. americanelements.comnih.gov However, it can contain impurities such as hydrogen chloride (HCl), sulfuric acid (H₂SO₄), free sulfur trioxide (SO₃), and iron (Fe). fishersci.ptscitoys.com

For purity assessment, quantitative analysis via peak area normalization methods, such as High-Performance Liquid Chromatography (HPLC), is employed to determine the purity of synthesized products, like p-acetamidobenzenesulfonyl chloride. A distillation method at reduced pressure (600-700 mm Hg vacuum) has been described for the direct determination of sulfuric acid (monohydrate, H₂SO₄) as an impurity in chlorosulfonic acid.

Titration methods are commonly used for quantitative analysis. The total acidity of catalysts modified with chlorosulfonic acid can be determined by titration. nih.gov An analysis method for industrial chlorosulfonic acid involves a two-step titration process, combining potentiometric titration and precipitation titration, to quantify its components. Chemical titration is also used to confirm the efficiency of chlorosulfonic acid as a sulfonating reagent in various processes.

Controlling impurities is critical, especially in pharmaceutical manufacturing. For instance, sulfuryl chloride, an impurity often found in chlorosulfonic acid, can lead to process impurities in downstream drug substances. Due to the highly reactive nature and structural similarity of sulfuryl chloride and chlorosulfonic acid, direct analytical methods are often unsuitable. Therefore, a robust derivatization reversed-phase HPLC method has been developed and validated to accurately quantify sulfuryl chloride in chlorosulfonic acid. Another precipitation method, involving low-temperature hydrolysis, barium chloride precipitation, and subsequent EDTA titration, has been developed to quantify chlorosulfuric acid (chlorosulfonic acid) as an impurity in thionyl chloride. This method is noted for avoiding instrument corrosion, offering good analytical stability, and high precision.

Potentiometric and Precipitation Titration Methods

Potentiometric titration is a fundamental analytical technique widely applied in the analysis of industrial chlorosulfonic acid, particularly for determining its total acidity and hydrogen chloride content. fishersci.ie This method offers a precise and reliable approach to quantifying the acidic components within the sample. fishersci.ie

A common analytical scheme involves a two-step titration process using the same sample. In the first step, a potentiometric neutralization titration is performed using a standard sodium hydroxide (B78521) (NaOH) solution to determine the total acidity of the chlorosulfonic acid. fishersci.ie This step measures the combined acidic species present in the sample. Subsequently, in the second step, the solution's acidity is adjusted, typically by adding sulfuric acid, and a silver electrode is employed for potentiometric titration with a standard silver nitrate (B79036) (AgNO₃) solution. fishersci.ie This precipitation titration specifically quantifies the hydrogen chloride (HCl) content, as silver chloride (AgCl) precipitates out of the solution. fishersci.iepreproom.orgwikidata.org The endpoint in both potentiometric titrations is determined by monitoring the second derivative of the titration curve, which indicates the most significant change in potential. fishersci.ie The use of starch solution can simplify the operation process in some variations of the method. fishersci.ie

Precipitation titration, in general, relies on the formation of a sparingly soluble precipitate when the titrant reacts with the analyte. preproom.orgwikidata.org For accurate results, the reaction must proceed rapidly and completely, yielding a product of reproducible composition and low solubility. wikidata.org For instance, the determination of chloride ions often utilizes argentometric titrations, where silver nitrate acts as the titrant, forming insoluble silver halides. wikidata.org

Table 1: Key Reagents and Their Roles in Potentiometric and Precipitation Titrations for this compound Analysis

Reagent Name (Compound Name)Chemical FormulaPubChem CIDRole in Analysis
Sodium HydroxideNaOH14798Titrant for total acidity (neutralization) fishersci.ie
Silver NitrateAgNO₃24470Titrant for hydrogen chloride (precipitation) fishersci.ie
Sulfuric AcidH₂SO₄1118Acidity adjustment in two-step titration fishersci.ie
Starch Solution(C₆H₁₀O₅)n24827058Indicator/process simplification fishersci.ie

Complexometric Titration Techniques (e.g., EDTA-based)

Complexometric titration, also known as chelatometry, is a volumetric analytical method that utilizes the formation of a colored complex to identify the titration endpoint. fishersci.nlnih.gov These techniques are particularly valuable for determining the concentration of various metal ions in a solution. fishersci.nlnih.gov Ethylenediaminetetraacetic acid (EDTA) is a widely recognized and extensively used titrant in complexometric titrations due to its ability to form stable 1:1 complexes with many metal ions. nih.govfishersci.se EDTA acts as a hexadentate ligand, capable of donating six pairs of electrons to form coordinate covalent bonds with metal cations. fishersci.nlnih.gov

While direct complexometric titration of this compound is not typically performed, an indirect EDTA-based method has been developed for quantifying chlorosulfuric acid as an impurity in thionyl chloride. fishersci.at This method involves several crucial steps:

Hydrolysis: Thionyl chloride is first weighed and hydrolyzed under low-temperature conditions to produce a hydrolyzate. fishersci.at

Precipitation: After maintaining the hydrolyzate at a specific temperature, a barium chloride (BaCl₂) solution is added. This step leads to the precipitation of sulfate (B86663) ions, which are derived from the chlorosulfuric acid impurity during hydrolysis. fishersci.at

Complexometric Titration: The resulting solution, after the precipitation step, is then subjected to titration with an EDTA standard solution. fishersci.at Prior to titration, a buffer solution and an indicator, such as Eriochrome Black T, are added to the solution. fishersci.at Eriochrome Black T is a metallochromic indicator that forms a distinctively colored complex with metal ions (e.g., wine red with magnesium ions), and its color changes (e.g., to blue) when EDTA displaces it from the metal-indicator complex at the endpoint. fishersci.nllaboratorynotes.com The solution is often buffered to a pH of 10 to ensure complete complexation of the metal ions with EDTA. laboratorynotes.com

Calculation: The content of chlorosulfuric acid is then calculated based on the volume of the EDTA standard solution consumed during the titration. fishersci.at This indirect approach is beneficial as it avoids instrument corrosion issues often associated with direct analysis of highly corrosive substances like chlorosulfuric acid, offering good analytical stability and high precision. fishersci.at

Table 2: Components and Their Roles in EDTA-based Complexometric Titration for Chlorosulfuric Acid Impurity

Component Name (Compound Name)Chemical FormulaPubChem CIDRole in Analysis
Thionyl ChlorideSOCl₂24386Matrix containing chlorosulfuric acid impurity fishersci.at
Barium ChlorideBaCl₂25204Precipitant for sulfate ions fishersci.at
EDTAC₁₀H₁₆N₂O₈6049Standard titrant for metal ions (indirectly quantifies sulfate) fishersci.at
Eriochrome Black TC₂₀H₁₂N₃NaO₇S87355429Complexometric indicator fishersci.at
Buffer Solution--Maintains optimal pH for complexation fishersci.at

Indirect Analytical Approaches for Components (e.g., Sulfur Trioxide Determination)

The analysis of this compound often necessitates indirect approaches, particularly for quantifying its constituent components such as free sulfur trioxide (SO₃), hydrogen chloride (HCl), and sulfuric acid (H₂SO₄). flybase.orgfishersci.ie Industrial chlorosulfonic acid is theoretically considered to be composed of sulfuric anhydride (B1165640) (SO₃), hydrogen chloride, and sulfuric acid, with their mass fractions summing to 100%. fishersci.ie The calculation of these components often involves accounting for the water absorbed by SO₃ to form H₂SO₄. flybase.org

A more precise and rapid indirect method for determining the concentration of free sulfur trioxide in chlorosulfonic acid involves thermometric analysis. This technique measures the temperature rise observed when gaseous hydrogen chloride is introduced into a sample of chlorosulfonic acid containing sulfur trioxide. The heat evolved from the reaction between hydrogen chloride and sulfur trioxide (forming chlorosulfonic acid) is directly proportional to the amount of free SO₃ present. This thermometric method offers a significant advantage in precision compared to older methods that rely solely on total acid value and chloride value, where even small errors (e.g., 0.1% in acid or chloride value) could lead to substantial errors (e.g., 1.0%) in the calculated sulfur trioxide content. The method has been reported to achieve a precision of ±0.024% sulfur trioxide.

Table 3: Indirect Analytical Approaches for this compound Components

Component DeterminedMethod PrincipleKey Reagents/TechniquesResearch Finding/Application
Free Sulfur TrioxideThermometric AnalysisGaseous Hydrogen Chloride (HCl) addition, Temperature rise measurementPrecision of ±0.024% SO₃; more precise and rapid than total acid/chloride value methods.
Sulfur TrioxideCollection/Separation2-Propanol (for SO₃ collection)Used in analyzing sulfur compound emissions from stationary sources.
Total Sulfur CompoundsCollection/OxidationHydrogen Peroxide (H₂O₂) (for SO₃ and SO₂ collection)Followed by titration or precipitation methods for quantification.
Total Acidity & Chloride ContentHydrolysis followed by titrationHydrolysis of HSO₃Cl to SO₃ and HCl, then total acidity and chloride determination.Standard approach for chlorosulfuric acid analysis, though less precise for SO₃ than thermometric method. flybase.org

Advanced Applications of Chlorosulfanic Acid in Chemical Synthesis Research

Catalyst and Reagent Development for Organic Transformations

The development of efficient and reusable catalysts is a cornerstone of modern organic chemistry. Chlorosulfanic acid serves as a key reagent in the functionalization and creation of robust catalytic systems, contributing to advancements in organic transformations.

The immobilization of catalytic species onto solid supports is a widely employed strategy to enhance catalyst stability, reusability, and ease of separation from the reaction mixture. This compound is instrumental in the sulfonation of various materials, thereby introducing acidic sites that can catalyze a range of organic reactions.

Immobilization on Polymers: Researchers have successfully coated porous organic polymers with this compound to create bifunctional catalysts. For instance, a novel mesoporous organocatalyst, poly(triazine-benzene sulfonamide)-SO₃H (PTBSA-SO₃H), was synthesized by immobilizing this compound on a poly(triazine-benzene sulfonamide) support. rsc.orgresearchgate.net This immobilization is confirmed by the appearance of intense bands in the FT-IR spectrum assigned to SO₃H vibration frequencies. researchgate.net This approach offers a method for heterogenizing homogeneous catalysts, which aligns with the principles of green chemistry. scispace.com Sulfonated hypercrosslinked polymers have also been produced using this compound as both a polymerization catalyst and a sulfonating agent, consolidating a two-step process into a single pot reaction. rsc.org This method significantly reduces synthesis time and the requirement for certain reagents. rsc.org

Functionalization of Hydroxyapatite: Natural phosphate-derived hydroxyapatite (HAP) has been treated with this compound to prepare solid acid catalysts. rsc.org By carefully controlling the concentration of this compound, the apatite framework can be preserved while introducing sulfonic acid groups on the surface. rsc.org This modified hydroxyapatite has demonstrated catalytic activity in the esterification of oleic acid under microwave irradiation, showcasing its potential for biodiesel production. rsc.org

The table below summarizes examples of catalysts functionalized using this compound.

Support MaterialFunctional GroupApplicationReference
Porous Organic Polymer-SO₃HSynthesis of 1,8-naphthyridines rsc.orgresearchgate.net
Hydroxyapatite-SO₃HEsterification of oleic acid rsc.org
Hypercrosslinked Polymer-SO₃HHydrolysis of cyclohexyl acetate rsc.org

The strategic design of catalysts with multiple active sites can facilitate cascade or tandem reactions, enhancing synthetic efficiency. This compound plays a crucial role in the development of such complex catalytic systems.

A prime example is the this compound-coated porous organic polymer, PTBSA-SO₃H, which acts as a bifunctional catalyst. rsc.orgresearchgate.net This catalyst integrates both acidic (sulfonic acid) and basic (triazine) functionalities, enabling it to catalyze multiple steps in a one-pot reaction sequence for the synthesis of 1,8-naphthyridines. rsc.orgresearchgate.netscispace.com The synthesis involves a Knoevenagel condensation, Michael addition, and cyclization, all promoted by the single catalyst under ambient conditions. rsc.orgresearchgate.net

Furthermore, the concept extends to multifunctional systems where more than two catalytic functions are incorporated. While specific examples directly employing this compound for trifunctional systems are less common, the principles of catalyst design suggest its potential in creating such advanced materials by combining sulfonic acid groups with other catalytic moieties.

The use of this compound in catalyst development aligns with several principles of green chemistry, aiming for more environmentally benign chemical processes.

Heterogeneous Catalysis: By immobilizing sulfonic acid groups on solid supports, this compound facilitates the creation of heterogeneous catalysts. mdpi.com These catalysts can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and improving process economics. researchgate.netmdpi.com The PTBSA-SO₃H catalyst, for example, was successfully used for six runs in the formation of 1,8-naphthyridine derivatives with only a minor loss in its catalytic activity. rsc.orgresearchgate.net

Solvent-Free and Mild Conditions: Many catalytic processes utilizing this compound-derived catalysts can be performed under solvent-free or ambient conditions, minimizing the use of volatile organic compounds and reducing energy consumption. researchgate.netresearchgate.net The synthesis of 1,8-naphthyridines using PTBSA-SO₃H is a notable example conducted under ambient conditions. rsc.orgresearchgate.net

Synthesis of Specialty Organic Compounds

This compound is a key reagent in the synthesis of a variety of specialty organic compounds, including surfactants and complex heterocyclic molecules that are valuable in various industries.

Methyl ester sulfonates (MES) are biodegradable, bio-based surfactants that are gaining prominence as environmentally friendly alternatives to petroleum-based surfactants. researchgate.netui.ac.id The production of MES often involves the sulfonation of fatty acid methyl esters (FAMEs), which can be derived from renewable sources like vegetable oils. researchgate.netresearchgate.net

This compound is one of the sulfonating agents used for this purpose. researchgate.netresearchgate.net The process involves the direct sulfonation of FAMEs with this compound, followed by neutralization. researchgate.net Research has been conducted to optimize the sulfonation process using this compound by investigating parameters such as temperature, reaction time, and the molar ratio of the sulfonating agent to the methyl ester. researchgate.net For instance, one study established optimum sulfonation conditions as a temperature of 70°C, a reaction time of 2.0 hours, and a CSA/ME molar ratio of 1.5:1, achieving a MES yield of 92.08%. researchgate.net

The table below presents data on the synthesis of MES using this compound from different feedstocks.

FeedstockSulfonating AgentReaction ConditionsMES YieldReference
Used Cooking OilChlorosulfonic Acid70°C, 2.0 h, 1.5:1 CSA/ME molar ratio92.08% researchgate.net
Waste Cooking OilChlorosulfuric Acid3 h78% ugm.ac.id
Soybean OilChlorosulfonic Acid60°C, 3 hNot specified ui.ac.id

This compound and its derivatives are effective catalysts for the synthesis of complex heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

Pyrans: The synthesis of bis 2-amino-4H-pyran derivatives has been achieved using sulfonic acid functionalized ionic liquids as catalysts. nih.gov While not a direct application of this compound as the final catalyst, the synthesis of the sulfonated ionic liquid itself can involve this compound.

Naphthyridines: As previously discussed, a this compound-functionalized porous organic polymer (PTBSA-SO₃H) has been developed as a highly efficient bifunctional catalyst for the one-pot, three-component synthesis of 1,8-naphthyridines. rsc.orgresearchgate.netscispace.com This method provides a sustainable and economical route to these important nitrogen-containing heterocycles, which are found in numerous biologically active compounds. scispace.com The reaction proceeds through a domino Knoevenagel condensation–Michael addition–cyclization sequence, demonstrating the catalyst's ability to promote multiple transformations in a single pot. scispace.com

Preparation of Thiourea Derivatives with Investigated Biological Activities

Chlorosulfonic acid has been demonstrated to be an effective catalyst in the synthesis of certain thiourea derivatives, specifically in the context of the Biginelli reaction. This one-pot cyclocondensation reaction is a cornerstone in heterocyclic chemistry for producing dihydropyrimidinones and their thio-analogs (dihydropyrimidin-2(1H)-thiones), which are a class of thiourea derivatives. Research has shown that chlorosulfonic acid can efficiently catalyze this reaction under solvent-free conditions, involving an aldehyde, a 1,3-dicarbonyl compound, and urea or, pertinently, thiourea. nih.gov

The use of chlorosulfonic acid as a catalyst offers several advantages, including high yields (typically between 85-95%), shorter reaction times, and a simple, environmentally benign solvent-free procedure. nih.gov The reaction accommodates a variety of aliphatic and aromatic aldehydes, showcasing its versatility. nih.gov

The resulting dihydropyrimidin-2(1H)-thione core structure is a key pharmacophore found in numerous biologically active compounds. Thiourea derivatives, in general, are a class of compounds extensively studied for their wide-ranging therapeutic potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.govnih.govmdpi.com The synthesis often proceeds by reacting an isothiocyanate with a primary or secondary amine. mdpi.com While chlorosulfonic acid's primary role in this context is catalytic for the Biginelli reaction, this pathway provides a direct route to complex thiourea derivatives that are candidates for biological screening. nih.gov

Table 1: Chlorosulfonic Acid-Catalyzed Synthesis of Dihydropyrimidin-2(1H)-thiones

Entry Aldehyde 1,3-Dicarbonyl Compound Product Yield (%)
1 Benzaldehyde Ethyl Acetoacetate 92
2 4-Chlorobenzaldehyde Ethyl Acetoacetate 95
3 4-Methylbenzaldehyde Ethyl Acetoacetate 90
4 4-Nitrobenzaldehyde Ethyl Acetoacetate 88
5 Propanal Ethyl Acetoacetate 85

Data synthesized from findings reported in the literature. nih.gov

Functionalization of Polymeric Materials for Advanced Applications (e.g., membranes, bioanalytical assays)

Chlorosulfonic acid is a powerful reagent for the surface functionalization of various polymeric materials, introducing sulfonyl chloride (-SO₂Cl) or sulfonic acid (-SO₃H) groups that serve as reactive handles for further modification. This is particularly valuable in the development of advanced materials for membranes and bioanalytical assays.

A prominent application is the surface activation of polystyrene (PS), a widely used material in bioanalytical tools like microtiter plates and slides due to its optical clarity and moldability. nih.gov The native polystyrene surface is hydrophobic and chemically inert, which is often a limitation for the covalent immobilization of biomolecules. Treatment with chlorosulfonic acid introduces chlorosulfonyl groups onto the aromatic rings of the polystyrene backbone via electrophilic aromatic substitution. nih.gov

This reaction is highly efficient and surface-selective. Studies have shown that a complete surface coverage with chlorosulfonic groups can be achieved in as little as 10 minutes at -10 °C. nih.gov The modification is confined to a very thin surface layer, typically less than one micron thick, even after extended reaction times. This preserves the bulk properties of the polymer, such as its transparency, which is crucial for optical detection methods used in assays like the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov The activated surface can then be further functionalized, for example, by reacting the sulfonyl chloride groups with amines or other nucleophiles to attach carboxylic acids or specific ligands for capturing biomolecules. nih.gov

Table 2: Kinetic Data for the Chlorosulfonation of Polystyrene Substrates

Reaction Time (minutes) at -10 °C Surface Coverage by Chlorosulfonic Groups (%) Modification Depth (microns)
5 ~80 < 1
10 100 < 1
60 100 < 1
180 100 < 1

Data derived from X-ray Photoelectron Spectroscopy (XPS) analysis. nih.gov

Innovative Materials Science Applications

Graphene Exfoliation and Functionalization for Advanced Carbon Materials

One of the most significant recent applications of chlorosulfonic acid in materials science is its use as a highly effective agent for the liquid-phase exfoliation of graphite (B72142) to produce graphene. This method stands out because it can generate high concentrations of single-layer graphene dispersions without the need for sonication, surfactant stabilization, or harsh oxidation, which can introduce defects and compromise the material's exceptional electronic and mechanical properties.

Research has demonstrated that graphite spontaneously exfoliates into single-layer graphene sheets when placed in chlorosulfonic acid. This process is believed to occur due to the strong protonation of the graphene layers by the superacid, which induces powerful electrostatic repulsions between the layers, overcoming the van der Waals forces that hold them together. This spontaneous exfoliation leads to stable, high-concentration dispersions, with reported isotropic concentrations reaching up to ~2 mg/mL, an order of magnitude higher than previously achieved with other methods. At even higher concentrations (~20–30 mg/mL), these dispersions can form liquid-crystalline phases.

The quality of the graphene produced is remarkably high. Analysis has shown that a significant percentage (around 70%) of the exfoliated flakes are single-layer. The average flake size can be controlled by the graphite source, ranging from 300 to 900 nm. From these high-concentration dispersions, transparent and conductive films can be readily produced, which is highly promising for applications in flexible electronics and multifunctional composite materials.

Synthesis of Ionic Liquids for Catalysis and Other Applications

Chlorosulfonic acid serves as a key reagent in the synthesis of Brønsted acidic ionic liquids (ILs), a class of molten salts with melting points below 100 °C that are gaining attention as catalysts and solvents in green chemistry. A widely studied reaction involves the addition of chlorosulfonic acid to N-alkylimidazoles, such as 1-methylimidazole (B24206).

The reaction is typically performed by adding chlorosulfonic acid dropwise to a solution of 1-methylimidazole in a dry solvent like dichloromethane (B109758). The product is an acidic ionic liquid, often referred to as 1-methyl-3-sulfonic acid imidazolium chloride ([MSim]Cl). However, detailed structural analysis using techniques like crystallography and NMR spectroscopy has revealed that the product is often a mixture of a zwitterionic salt and the ionic liquid.

These sulfonic acid-functionalized ionic liquids are particularly valued for their strong acidity, which makes them effective catalysts for various organic reactions, including esterifications and the conversion of carbohydrates like fructose into valuable platform chemicals such as 5-hydroxymethylfurfural (HMF). The ionic nature of these catalysts facilitates their separation and recycling, aligning with the principles of sustainable chemistry.

Development of Anionic Conducting Membranes

While chlorosulfonic acid is more commonly known for preparing cation exchange membranes through the sulfonation of polymers like polysulfone, it also plays a crucial role as an intermediate step in the fabrication of anionic conducting membranes, or anion exchange membranes (AEMs). The strategy involves first using chlorosulfonic acid to functionalize a stable polymer backbone and then converting the introduced groups into anion-exchange sites.

A representative pathway involves the surface modification of a pre-existing membrane. For instance, a cation exchange membrane can be treated with chlorosulfonic acid to introduce sulfonyl chloride (-SO₂Cl) groups. These highly reactive groups can then be chemically modified in subsequent steps. Through amination followed by quaternization (reaction with an alkyl halide), fixed cationic charges, such as quaternary ammonium groups, are covalently attached to the polymer backbone. These positively charged sites are responsible for the membrane's ability to conduct anions (e.g., hydroxide (B78521) ions, OH⁻), making it an anion exchange membrane.

This multi-step functionalization allows for the conversion of a chemically robust polymer into a material with the specific ion-conducting properties required for applications such as alkaline fuel cells, water electrolysis, and electrodialysis.

Reagent in Chemical Identification and Derivatization Studies

Chlorosulfonic acid's high reactivity makes it a useful reagent in specialized areas of analytical chemistry, particularly for chemical identification and derivatization. Its ability to react with specific functional groups allows for the targeted modification of analytes, which can enhance their detection and identification.

Historically, chlorosulfonic acid has been used as a reagent for the identification of aryl halides. The reaction produces the corresponding arylsulfonyl chlorides, which are solid derivatives with sharp melting points that can be used for identification purposes.

More recently, novel derivatization methods have been developed using chlorosulfonic acid derivatives. For example, 3-(chlorosulfonyl)benzoic acid has been employed as a derivatizing agent for the sensitive analysis of lipids such as mono- and diacylglycerols, sterols, and tocopherols by mass spectrometry. The hydroxyl groups on these lipid molecules react with the chlorosulfonyl group to form a sulfonic ester. This derivatization introduces a negatively charged benzoic acid moiety, which switches the ionization of the analyte to the negative ion mode. This "charge-switch" derivatization leads to higher ionization efficiency, reduced in-source fragmentation, and the formation of specific diagnostic fragment ions, all of which significantly improve the selectivity and sensitivity of the analysis by ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS). This approach is also valuable for controlling impurities in manufacturing processes; for instance, a derivatization method was developed to quantify sulfuryl chloride in chlorosulfonic acid, a critical raw material in the synthesis of some pharmaceuticals.

Q & A

Q. What are the critical considerations for synthesizing chlorosulfonic acid in laboratory settings?

Chlorosulfonic acid (HSO₃Cl) synthesis typically involves reacting sulfur trioxide (SO₃) with hydrogen chloride (HCl) under controlled conditions. Key parameters include maintaining anhydrous environments to prevent hydrolysis and monitoring reaction temperature to avoid exothermic decomposition . Characterization should include freezing point determination (approx. -112°F) and purity analysis via titration for free sulfuric acid (e.g., <1% impurity) . For reproducibility, document molar ratios and quenching protocols to mitigate hazards from unreacted SO₃.

Q. How can researchers safely handle chlorosulfonic acid during experimental workflows?

Due to extreme corrosivity and inhalation hazards (e.g., respiratory tract irritation ), use fume hoods, acid-resistant gloves (e.g., nitrile), and sealed reaction vessels. Neutralize spills with alkaline agents (e.g., sodium bicarbonate) and implement emergency eyewash/shower stations. Occupational exposure limits should align with NIOSH guidelines (3,300 U.S. workers annually exposed ).

Q. What analytical techniques are recommended for verifying chlorosulfonic acid purity?

Employ gravimetric analysis to quantify HSO₃Cl content (>98% ), complemented by FTIR to confirm functional groups (S=O and S-Cl stretches). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while inductively coupled plasma (ICP) quantifies trace metals like iron (<0.001% ).

Q. How should literature reviews on chlorosulfonic acid applications be structured to ensure comprehensiveness?

Use keyword variations (e.g., "chlorosulphonic acid," "HSO₃Cl") across databases like PubMed and SciFinder . Prioritize high-impact journals (e.g., European Polymer Journal) and filter by synthesis, catalysis, or toxicity studies . Cite foundational papers (e.g., Janosik et al., 2006) to contextualize recent advances .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic efficiency data for HSO₃Cl-mediated reactions?

Discrepancies in catalytic performance (e.g., quinoxaline synthesis yields ) may arise from moisture sensitivity or substrate specificity. Design controlled experiments with standardized humidity levels and substrate libraries. Use statistical tools (ANOVA) to isolate variables and validate via replicate trials.

Q. How can computational modeling enhance understanding of HSO₃Cl reaction mechanisms?

Density functional theory (DFT) simulations can elucidate electrophilic pathways, such as sulfonation of aromatic compounds. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine mechanistic hypotheses. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. What methodologies address the environmental impact of chlorosulfonic acid in biomaterial synthesis?

Lifecycle assessments (LCAs) should quantify waste streams (e.g., HCl byproducts) and evaluate greener alternatives (e.g., silica-supported catalysts ). Collaborate with environmental chemists to optimize solvent recovery systems and assess biodegradability of HSO₃Cl-derived polymers.

Q. How do occupational exposure studies inform laboratory safety protocols for HSO₃Cl?

Retrospective analyses of worker health data (e.g., dental corrosion ) justify periodic medical screenings and air quality monitoring. Implement real-time sensors for HSO₃Cl vapor detection (ppm-level sensitivity) and compare with OSHA permissible exposure limits (PELs).

Methodological Resources

  • Data Sharing : Adhere to ACS guidelines for depositing spectral data (e.g., NMR, IR) in public repositories like ChemSpider .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with journal policies (e.g., Tetrahedron ).
  • Interdisciplinary Collaboration : Partner with toxicologists for hazard assessments and material scientists for application scalability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.